

In-Depth Technical Guide: 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dichlorobenzo[d]isoxazole

Cat. No.: B103352

[Get Quote](#)

CAS Number: 16263-54-0

For Researchers, Scientists, and Drug Development Professionals

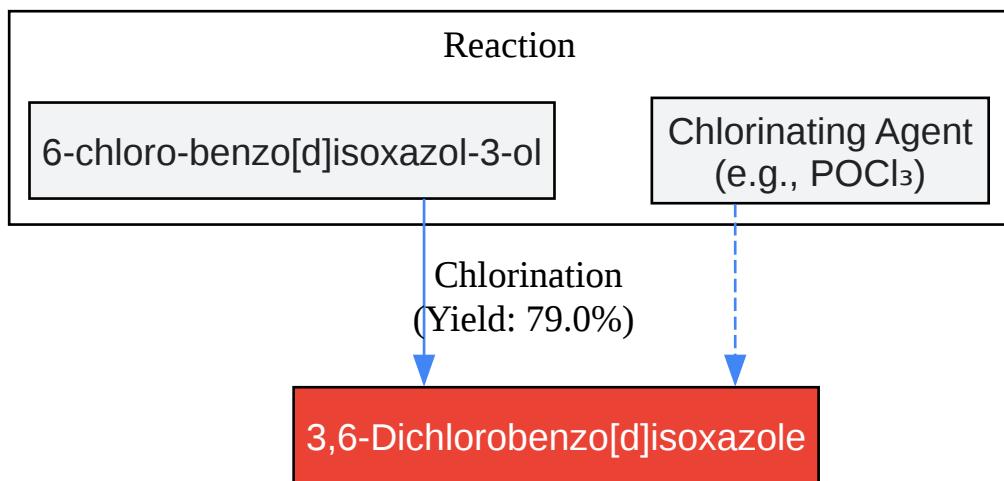
Core Compound Properties

3,6-Dichlorobenzo[d]isoxazole is a halogenated aromatic heterocyclic compound. The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties and potential biological activity. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recognized pharmacophore found in numerous biologically active molecules.

Table 1: Physicochemical and Predicted Properties

Property	Value	Source
CAS Number	16263-54-0	[1] [2]
Molecular Formula	C ₇ H ₃ Cl ₂ NO	[1] [2]
Molecular Weight	188.01 g/mol	[1] [2]
Appearance	Solid	-
Predicted Boiling Point	290.1 ± 20.0 °C	[1]
Predicted Density	1.522 ± 0.06 g/cm ³	[1]
Predicted pKa	-6.76 ± 0.30	[1]
Predicted LogP	3.13460	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	0	[1]
Canonical SMILES	C1=CC2=C(C=C1Cl)ON=C2Cl	[1]
InChI Key	POPXRBHETNDMFP-UHFFFAOYSA-N	[2]

Synthesis and Experimental Protocols


The synthesis of **3,6-Dichlorobenzo[d]isoxazole** can be achieved through the chlorination of a benzisoxazole precursor. A documented method involves the treatment of 6-chlorobenzo[d]isoxazol-3-ol.[\[1\]](#)

Synthesis of 3,6-Dichlorobenzo[d]isoxazole from 6-chloro-benzo[d]isoxazol-3-ol

This synthetic route provides a high yield of the target compound.[\[1\]](#)

Experimental Protocol:

- Starting Material: 6-chloro-benzo[d]isoxazol-3-ol (CAS No. 61977-29-5)
- Reagents: A suitable chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride).
- Solvent: A suitable inert solvent (e.g., toluene, dichloromethane).
- Procedure:
 - To a solution of 6-chloro-benzo[d]isoxazol-3-ol in an appropriate inert solvent, add the chlorinating agent portion-wise at a controlled temperature.
 - The reaction mixture is then typically heated under reflux for a specified period to ensure complete conversion.
 - Reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent and solvent are removed under reduced pressure.
 - The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **3,6-Dichlorobenzo[d]isoxazole**.
- Reported Yield: 79.0%^[1]

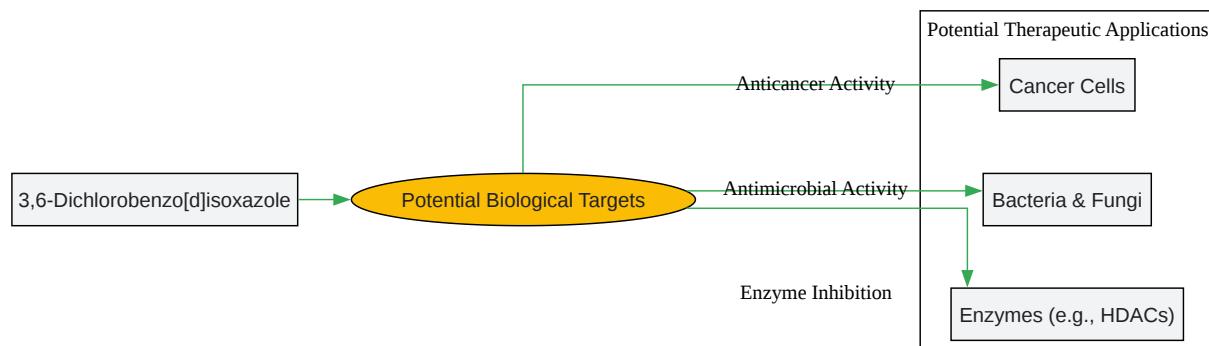
[Click to download full resolution via product page](#)

Synthesis of **3,6-Dichlorobenzo[d]isoxazole**.

Potential Biological Activities and Drug Development Context

While specific biological data for **3,6-Dichlorobenzo[d]isoxazole** is not extensively documented in publicly available literature, the broader class of benzisoxazole derivatives is well-established for a wide range of pharmacological activities.^{[3][4]} The presence of chlorine atoms on the benzisoxazole scaffold is often associated with enhanced biological potency.

Anticancer Potential


Numerous isoxazole and benzisoxazole derivatives have been investigated for their anticancer properties.^{[5][6]} The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The substitution pattern on the benzisoxazole ring plays a crucial role in determining the cytotoxic efficacy and selectivity against different cancer cell lines.

Antimicrobial Activity

The benzisoxazole scaffold is a key component in several antimicrobial agents.^{[7][8][9]} Halogenated derivatives, in particular, have demonstrated potent activity against various bacterial and fungal strains. The lipophilicity conferred by the chlorine atoms may facilitate the penetration of bacterial cell membranes, leading to disruption of essential cellular processes.

Enzyme Inhibition

Benzisoxazole derivatives have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs).^{[10][11]} HDAC inhibitors are a class of compounds being investigated for the treatment of cancer and other diseases. The isoxazole moiety can act as a zinc-binding group, which is crucial for the inhibition of these metalloenzymes.

[Click to download full resolution via product page](#)

Potential Biological Activities of **3,6-Dichlorobenzo[d]isoxazole**.

Experimental Methodologies for Biological Evaluation

To assess the potential therapeutic applications of **3,6-Dichlorobenzo[d]isoxazole**, a series of standard in vitro and in vivo assays would be required. The following are representative experimental protocols that could be employed.

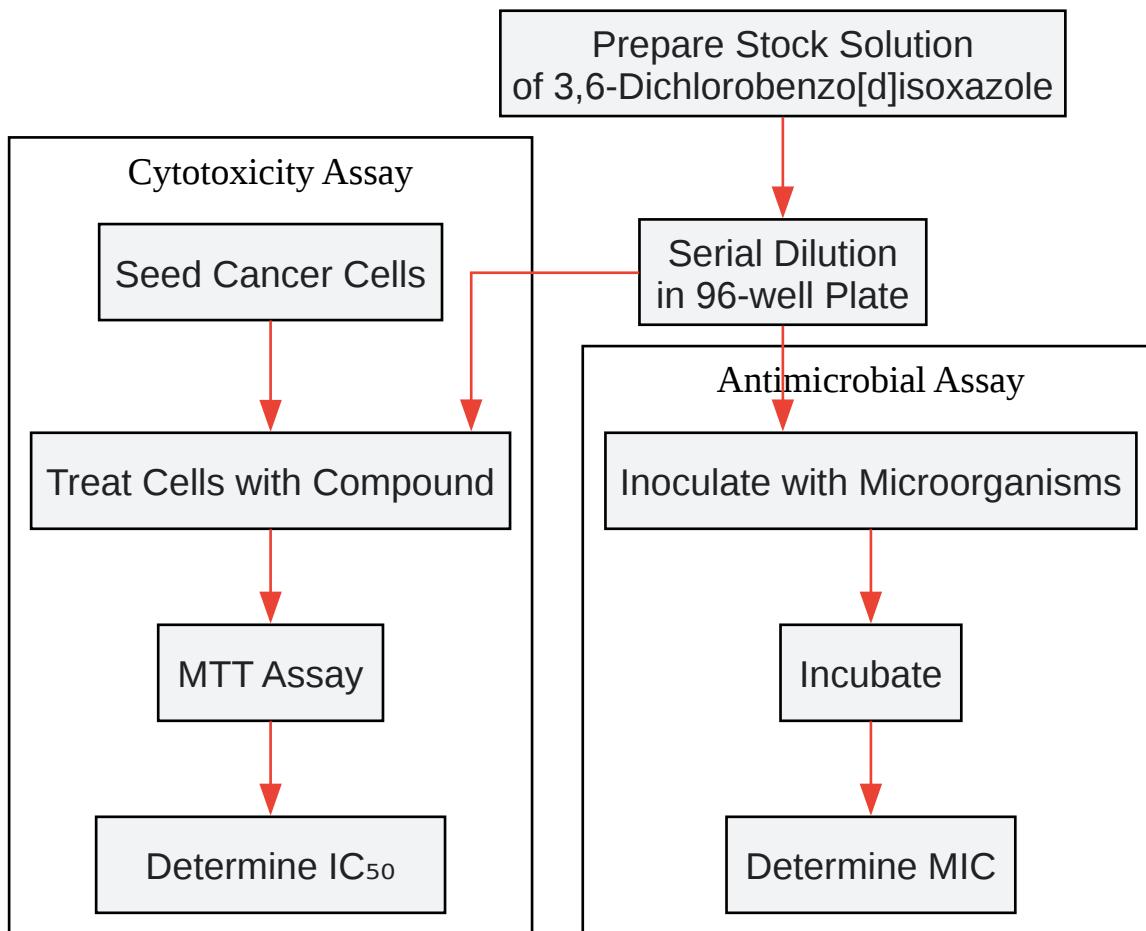
In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC_{50}).

Protocol:

- Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: A stock solution of **3,6-Dichlorobenzo[d]isoxazole** in DMSO is prepared and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.[\[12\]](#)


Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

Protocol:

- Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).
- Compound Dilution: A stock solution of **3,6-Dichlorobenzo[d]isoxazole** is serially diluted in a 96-well microtiter plate containing broth.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][8]

[Click to download full resolution via product page](#)

Workflow for Biological Evaluation.

Conclusion and Future Directions

3,6-Dichlorobenzo[d]isoxazole represents a chemical scaffold with significant potential for further investigation in drug discovery. Based on the known biological activities of related benzisoxazole derivatives, this compound warrants screening for anticancer, antimicrobial, and enzyme inhibitory activities. Future research should focus on the detailed biological evaluation of **3,6-Dichlorobenzo[d]isoxazole** to elucidate its specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies involving modifications of the substitution

pattern on the benzisoxazole ring could lead to the development of more potent and selective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3,6-Dichlorobenzo[d]isoxazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103352#3-6-dichlorobenzo-d-isoxazole-cas-number-16263-54-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com